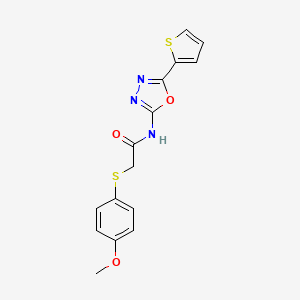

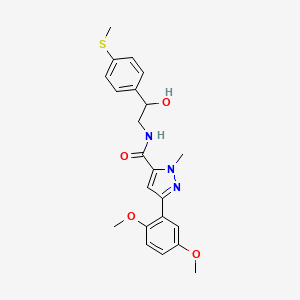

(4-((4-Chloro-2,5-dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (4-((4-Chloro-2,5-dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic hallucinogen . It is commonly found in the form of impregnated blotting paper as well as a powder, liquid, and tablets .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a 4-chloro-2,5-dimethoxyphenyl group, a 7-methyl-1,8-naphthyridin-3-yl group, and a pyrrolidin-1-yl group .Applications De Recherche Scientifique

Molecular Interaction Studies :

- A study explored the molecular interaction of a structurally related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716), which is a potent and selective antagonist for the CB1 cannabinoid receptor. This research provides insights into the conformational analysis, energetic stability, and pharmacophore models for CB1 receptor ligands, which may have implications for the compound (Shim et al., 2002).

Inverse Agonist Characteristics :

- Another study examined the effects of SR141716A, a compound related to the one , demonstrating its characteristics as an inverse agonist at the human cannabinoid CB1 receptor. This research contributes to understanding the receptor binding and activity profile, which could be relevant to the compound of interest (Landsman et al., 1997).

Antimicrobial and Anticancer Potential :

- Research on novel pyrazole derivatives with structural similarities to the compound revealed potential antimicrobial and anticancer activities. These findings suggest possible biomedical applications for compounds with similar structures (Hafez et al., 2016).

Synthetic Applications :

- Studies have been conducted on the synthesis of various heterocyclic compounds, including naphthyridines, pyrrolidinones, and pyridines, which are structurally related to the compound . These synthetic routes and methods could be applicable to the synthesis of (4-((4-Chloro-2,5-dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone, potentially offering insights into its chemical properties and potential applications (Michael et al., 1990), (Mehdipour‐Ataei et al., 2005).

Chemical Properties and Analysis :

- Detailed studies on the chemical properties, including molecular structure and conformational analysis of related compounds, have been conducted. These studies offer valuable information on the chemical behavior and potential applications of the compound (Huang et al., 2021).

Mécanisme D'action

This compound is a hallucinogen with actions on the central nervous system mediated predominantly through receptors of the neurotransmitter serotonin . Its actions on the nervous system and effects in animals and humans are comparable to those of the hallucinogenic amphetamines DOB, DOM, and 2,5-dimethoxy-4-iodoamphetamine (DOI) .

Safety and Hazards

This compound poses a risk to public health and society and has no therapeutic use recognized by any Party . The effects in humans included tonic–clonic seizures, agitation, hyperthermia, aggression, and visual hallucinations . It has a long duration of action and the hallucinatory effects have been reported to last 12–24 hours .

Orientations Futures

The future directions of this compound are uncertain. It is currently listed in Schedule I of the 1971 Convention on Psychotropic Substances due to its hallucinogenic properties and potential for abuse . It’s important to note that the use of this compound is unlikely to result in dependence, similar to other serotonergic hallucinogens such as LSD and psilocybin .

Propriétés

IUPAC Name |

[4-(4-chloro-2,5-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4O3/c1-13-6-7-14-20(26-17-11-18(29-2)16(23)10-19(17)30-3)15(12-24-21(14)25-13)22(28)27-8-4-5-9-27/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIPKWIUQHAHFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3OC)Cl)OC)C(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2929530.png)

![3-(3,4-Dimethylphenyl)-8-(2-methylbenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2929531.png)

![8-(4-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2929534.png)

![2-(4-Bromophenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2929536.png)

![N-[2-(2-Oxo-1,3-oxazinan-3-yl)ethyl]acetamide](/img/structure/B2929537.png)

![4-(3-{2-[{[(2-methoxyphenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)benzamide](/img/structure/B2929538.png)

![2-(4-chlorophenoxy)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylpropanamide](/img/structure/B2929540.png)